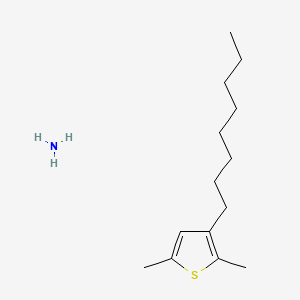
Azan; 2,5-Dimethyl-3-Octylthiophen
Übersicht
Beschreibung
Azane;2,5-dimethyl-3-octylthiophene is a chemical compound with a unique structure that combines the properties of azanes and thiophenes. Azanes are acyclic, saturated hydronitrogens, consisting only of hydrogen and nitrogen atoms with single bonds. Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom. The combination of these two structures results in a compound with diverse applications in scientific research and industry .
Wissenschaftliche Forschungsanwendungen
Azane;2,5-dimethyl-3-octylthiophene has diverse applications in scientific research, including:
Organic Electronics: Used as a material for organic field-effect transistors and organic light-emitting diodes due to its conductive properties.
Photovoltaics: Employed in the fabrication of organic solar cells.
Sensor Technologies: Utilized in the development of chemical and biological sensors
Wirkmechanismus
Target of Action
Azane, also known as ammonia, is a simple compound consisting only of hydrogen and nitrogen atoms . It is a pnictogen hydride and is acyclic, meaning all bonds are single bonds . On the other hand, 2,5-dimethyl-3-octylthiophene is a derivative of 3-Octylthiophene, a polymer used in electrochemiluminescence (ECL) devices
Mode of Action
For 2,5-dimethyl-3-octylthiophene, it is used in ecl devices, which are liquid type self-luminous devices . The ECL device works based on energetic electron transfer (redox) reactions of electrochemical species in solution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Azane;2,5-dimethyl-3-octylthiophene typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts alkylation, where 2,5-dimethylthiophene is reacted with octyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of Azane;2,5-dimethyl-3-octylthiophene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Azane;2,5-dimethyl-3-octylthiophene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2 and 5 positions of the thiophene ring
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes
Vergleich Mit ähnlichen Verbindungen
2,5-dimethylthiophene: Lacks the octyl group, resulting in different physical and chemical properties.
3-octylthiophene: Lacks the dimethyl groups, affecting its reactivity and applications.
Poly(3-octylthiophene-2,5-diyl): A polymeric form with enhanced conductive properties for use in organic electronics.
Uniqueness: Azane;2,5-dimethyl-3-octylthiophene is unique due to its combination of azane and thiophene structures, providing a balance of stability and reactivity. This makes it a versatile compound for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
azane;2,5-dimethyl-3-octylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24S.H3N/c1-4-5-6-7-8-9-10-14-11-12(2)15-13(14)3;/h11H,4-10H2,1-3H3;1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIQSINDOTYIGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)C)C.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















